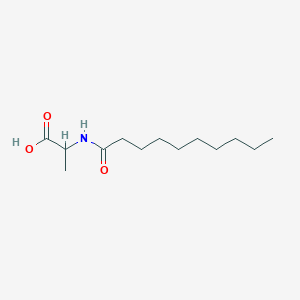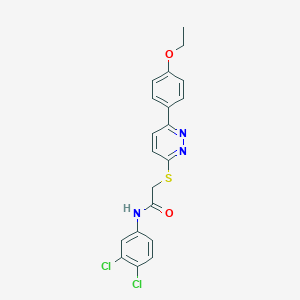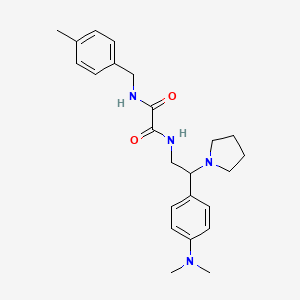
N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-(4-methylbenzyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-(4-methylbenzyl)oxalamide is a useful research compound. Its molecular formula is C24H32N4O2 and its molecular weight is 408.546. The purity is usually 95%.
BenchChem offers high-quality N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-(4-methylbenzyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-(4-methylbenzyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthetic Methods and Intermediates for Medicinal Chemistry
The synthesis of specific stereoisomers of several 3-(1-aminoethyl)pyrrolidines, using chiral auxiliary at N1 for separation, demonstrates the importance of precise molecular structuring in drug development, particularly in the preparation of quinolone antibacterials (Schroeder et al., 1992). This study emphasizes the role of synthetic intermediates like N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-(4-methylbenzyl)oxalamide in crafting molecules with potential antibacterial properties.
Catalytic and Chemical Behavior
Research on the structural properties of N,N-dialkylaminobenzamides and similarly substituted compounds provides insights into the influence of molecular structure on chemical reactivity and catalytic potential (Karlsen et al., 2002). The study of rotational barriers and quantum chemical calculations for these molecules could inform the design of new catalysts and reactive intermediates for organic synthesis.
Nonlinear Optical Properties
The preparation of ethyl-substituted stilbazolium derivatives, including 1-methyl-4-(2-(4-(dimethylamino)phenyl)ethenyl)pyridinium iodide, has been researched for their second-order nonlinear optical (NLO) properties (Okada et al., 2003). These studies indicate the potential of such compounds in the development of NLO materials, which are crucial for optical communication and information processing technologies.
Fluorescent Probes for CO2 Detection
Novel fluorescent probes based on the 1,2,5-triphenylpyrrole core containing tertiary amine moieties have been designed for the quantitative detection of low levels of carbon dioxide (Wang et al., 2015). These probes, such as 2-(dimethylamino)ethyl 4-(2,5-diphenyl-1H-pyrrol-1-yl)benzoate, showcase the applicability of compounds with similar structures to N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-(4-methylbenzyl)oxalamide in environmental monitoring and analysis.
Drug Delivery Systems
The synthesis and characterization of ionic liquid monomers, including 1-(4-vinylbenzyl)-3-methyl imidazolium chloride and 1-(4-vinylbenzyl)-4-(dimethylamino)-pyridinium chloride, for their intercalation into montmorillonite and subsequent copolymerization with methacrylic acid, highlight innovative approaches to drug delivery systems (Mahkam et al., 2015). These materials represent advanced platforms for controlled drug release, emphasizing the versatility of related chemical structures in pharmaceutical applications.
Propiedades
IUPAC Name |
N'-[2-[4-(dimethylamino)phenyl]-2-pyrrolidin-1-ylethyl]-N-[(4-methylphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O2/c1-18-6-8-19(9-7-18)16-25-23(29)24(30)26-17-22(28-14-4-5-15-28)20-10-12-21(13-11-20)27(2)3/h6-13,22H,4-5,14-17H2,1-3H3,(H,25,29)(H,26,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEVDVBYHWGZWRD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-(4-methylbenzyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

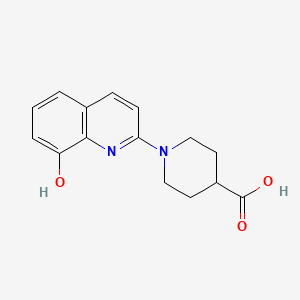
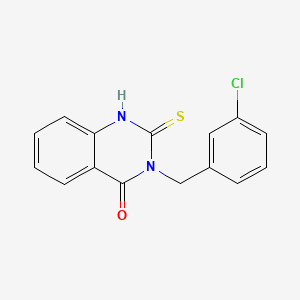
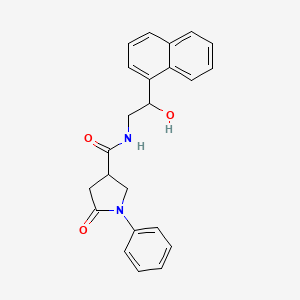
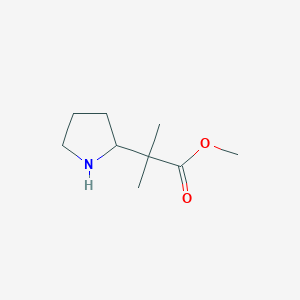
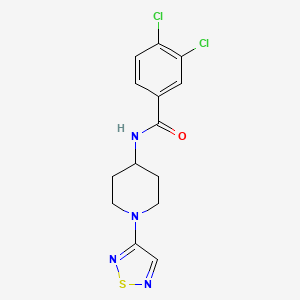
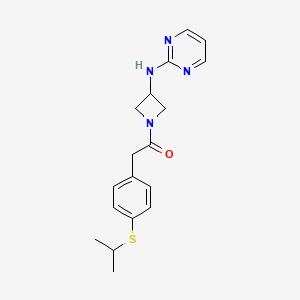
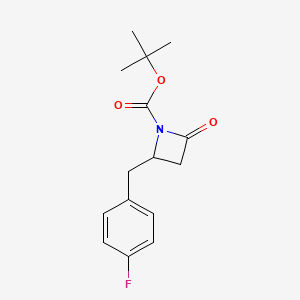
![N-allylpyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2408717.png)
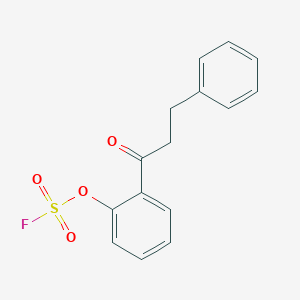
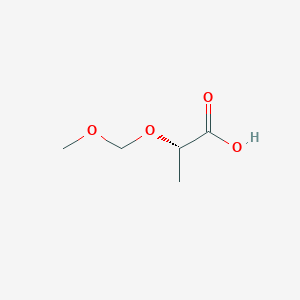
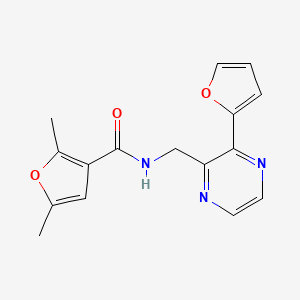
![4,5,6,7-Tetrahydro-3H-furo[3,4-c]pyridin-1-one;hydrochloride](/img/structure/B2408723.png)
